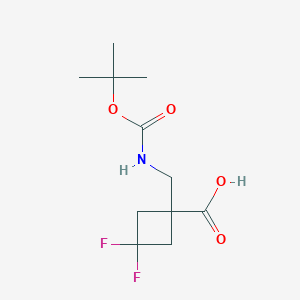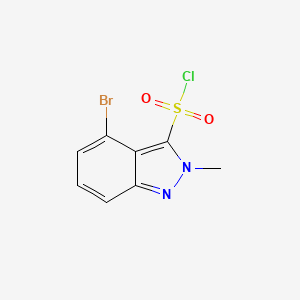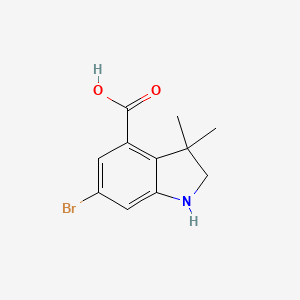![molecular formula C12H20N2O B1405069 Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-méthanone CAS No. 1783535-03-4](/img/structure/B1405069.png)
Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-méthanone
Vue d'ensemble
Description
“Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone” is a compound that has been studied for its potential as a covalent inhibitor of KRAS G12C . KRAS G12C is a mutated form of the KRAS protein, which plays a key role in cellular proliferation and differentiation . The mutation is a known driver of oncogenic alteration in human cancer .
Molecular Structure Analysis
From an X-ray complex structural analysis, the “Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone” moiety binds in the switch-II pocket of KRAS G12C . This binding is crucial for its inhibitory activity.Applications De Recherche Scientifique
Oncologie: Inhibition de KRAS G12C
Ce composé a été identifié comme un inhibiteur covalent de la mutation KRAS G12C, qui est un moteur connu des altérations oncogéniques dans le cancer humain . L'inhibition de KRAS G12C peut conduire à des traitements thérapeutiques efficaces pour les tumeurs solides. L'optimisation structurale de ce composé a conduit à des dérivés présentant une activité inhibitrice in vitro améliorée et une stabilité métabolique favorable, montrant une promesse pour les futures thérapies contre le cancer .
Développement de médicaments: Amélioration de la stabilité métabolique
Les dérivés de ce composé ont été évalués pour leur stabilité métabolique, qui est cruciale pour le développement de nouveaux médicaments. Une stabilité métabolique élevée dans les microsomes hépatiques humains et murins suggère que ces composés pourraient avoir des effets plus durables in vivo, ce qui en fait des candidats potentiels pour le développement de médicaments .
Pharmacocinétique: Activité orale
L'optimisation du composé a abouti à des dérivés présentant une bonne activité orale, ce qui est un facteur important en pharmacocinétique. L'administration orale est une voie privilégiée pour de nombreux médicaments en raison de sa facilité d'utilisation et de sa conformité des patients. Le composé ASP6918, un dérivé, a montré une activité in vitro puissante et a induit une régression tumorale dose-dépendante dans des modèles murins après administration orale .
Biologie structurale: Analyse structurale des complexes par diffraction des rayons X
L'interaction du composé avec la protéine KRAS G12C a été étudiée en utilisant l'analyse structurale des complexes par diffraction des rayons X. Cette analyse a fourni des informations sur la façon dont le composé se lie dans la poche de commutation II de KRAS G12C, ce qui est une information précieuse pour la conception de thérapies anticancéreuses ciblées .
Efficacité clinique: Activité antitumorale
Les dérivés de ce composé ont démontré des effets antitumoraux dans des modèles murins xénogreffés, suggérant une efficacité clinique. La capacité à inhiber la croissance cellulaire dans les lignées cellulaires positives pour la mutation KRAS G12C et à induire des effets antitumoraux après administration met en évidence le potentiel du composé en tant que traitement du cancer .
Désignation de médicament orphelin: Traitement de la leucémie aiguë myéloïde
Le composé a reçu la désignation de médicament orphelin pour le traitement de la leucémie aiguë myéloïde (LAM), un cancer rare et agressif. Cette désignation est accordée aux médicaments qui montrent une promesse pour le traitement des maladies rares et peut conduire à un soutien et des incitations pour un développement ultérieur .
Mécanisme D'action
Target of Action
The primary target of Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone, also known as 2-cyclobutanecarbonyl-2,7-diazaspiro[3.5]nonane, is the KRAS G12C protein . The KRAS protein plays a key role in cellular proliferation and differentiation . Mutations in the KRAS gene are known drivers of oncogenic alteration in human cancer .
Mode of Action
This compound acts as a covalent inhibitor against KRAS G12C . It binds to the mutated cysteine residue (G12C) of the KRAS protein . From an X-ray complex structural analysis, the compound binds in the switch-II pocket of KRAS G12C .
Biochemical Pathways
The binding of the compound to the KRAS G12C protein affects the RAS signaling pathway , which is involved in cell growth, differentiation, and survival . By inhibiting the KRAS G12C protein, the compound disrupts this pathway, potentially leading to the inhibition of tumor growth .
Pharmacokinetics
The compound has been reported to have high metabolic stabilities in human and mouse liver microsomes
Result of Action
The compound exhibits potent cellular inhibitory activity against KRAS G12C mutation-positive cell lines . It has shown a dose-dependent antitumor effect on subcutaneous administration in an NCI-H1373 xenograft mouse model .
Analyse Biochimique
Biochemical Properties
Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone plays a significant role in biochemical reactions, particularly as an inhibitor of the KRAS G12C protein . This compound interacts with the KRAS G12C protein by covalently binding to the cysteine residue at position 12, thereby inhibiting its activity . The inhibition of KRAS G12C leads to the suppression of downstream signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival . Additionally, Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone has been shown to interact with other biomolecules, including enzymes and proteins involved in cellular signaling and metabolism .
Cellular Effects
Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone exerts various effects on different types of cells and cellular processes. In KRAS G12C mutation-positive cell lines, this compound effectively inhibits cell proliferation and induces apoptosis . It also impacts cell signaling pathways by inhibiting the phosphorylation of ERK, a key component of the MAPK/ERK pathway . Furthermore, Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone influences gene expression by downregulating genes involved in cell cycle progression and upregulating genes associated with apoptosis . These cellular effects highlight the potential of this compound as a therapeutic agent for targeting KRAS G12C-driven cancers .
Molecular Mechanism
The molecular mechanism of Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone involves its covalent binding to the cysteine residue at position 12 of the KRAS G12C protein . This binding disrupts the protein’s ability to interact with downstream effectors, thereby inhibiting its activity . The compound also induces conformational changes in the KRAS G12C protein, further preventing its activation and signaling . Additionally, Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone has been shown to inhibit other enzymes and proteins involved in cellular signaling, contributing to its overall inhibitory effects on cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone have been observed to change over time. The compound exhibits good stability and retains its inhibitory activity over extended periods . It undergoes gradual degradation, which can affect its long-term efficacy . In in vitro studies, Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone has shown sustained inhibition of KRAS G12C activity and downstream signaling pathways . In in vivo studies, the compound has demonstrated dose-dependent antitumor effects, with prolonged administration leading to significant tumor regression .
Dosage Effects in Animal Models
The effects of Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone vary with different dosages in animal models. At lower doses, the compound effectively inhibits KRAS G12C activity and suppresses tumor growth without causing significant toxicity . At higher doses, Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone can induce adverse effects, including hepatotoxicity and gastrointestinal disturbances . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects .
Metabolic Pathways
Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound is metabolized in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolism results in the formation of active metabolites that contribute to its overall inhibitory effects on KRAS G12C activity . Additionally, Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone affects metabolic flux and metabolite levels, further influencing cellular processes and signaling pathways .
Transport and Distribution
Within cells and tissues, Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone is transported and distributed through interactions with transporters and binding proteins . The compound is taken up by cells via active transport mechanisms and accumulates in specific cellular compartments . Its distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components . These transport and distribution properties play a crucial role in determining the compound’s efficacy and bioavailability .
Subcellular Localization
Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone exhibits specific subcellular localization, which is essential for its activity and function . The compound is primarily localized in the cytoplasm, where it interacts with the KRAS G12C protein and other cellular targets . Additionally, Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone may undergo post-translational modifications that direct it to specific subcellular compartments . These localization properties are critical for its inhibitory effects on cellular signaling and proliferation .
Propriétés
IUPAC Name |
cyclobutyl(2,7-diazaspiro[3.5]nonan-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c15-11(10-2-1-3-10)14-8-12(9-14)4-6-13-7-5-12/h10,13H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYYGJFUHBJVIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CC3(C2)CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B1404986.png)
![5-Bromo-pyrrolo[2,1-F][1,2,4]triazine](/img/structure/B1404988.png)
![2,4-dichloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1404990.png)
![5-Aza-spiro[3.4]octane-2-carboxylic acid](/img/structure/B1404991.png)
![1-Boc-6-hydroxy-1-azaspiro[3.3]heptane](/img/structure/B1404992.png)
![6-Amino-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester](/img/structure/B1404993.png)





![ethyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1405004.png)

![(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B1405009.png)
